2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
It is known to be involved in the synthesis of α-iodo ketones , suggesting that it may interact with enzymes or substrates involved in this process.
Mode of Action
It is used in the synthesis of α-Iodo Ketones , indicating that it may participate in the reaction as a reagent or catalyst
Biochemical Pathways
The compound is involved in the synthesis of α-Iodo Ketones , which are intermediates in various biochemical pathways.
Result of Action
As it is used in the synthesis of α-Iodo Ketones , it may contribute to the production of these compounds, which can have various effects depending on the specific biochemical pathways they are involved in.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the synthesis of α-Iodo Ketones, the reaction is performed under specific conditions, such as a constant temperature of 25 °C, and is facilitated by irradiation with blue light (455 nm) . These conditions may affect the compound’s reactivity and the overall yield of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylbut-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like bromine or iodine are often used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the design of boron-based enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethyl-but-1-ynyl)-benzene
- {[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl}benzene
- Succinic acid, 3-methylbut-2-en-1-yl 3,3-dimethylbut-2-yl ester
Uniqueness
Compared to similar compounds, 2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to participate in Suzuki-Miyaura cross-coupling reactions efficiently. Its structure allows for the formation of stable boron-carbon bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(3,3-dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(10(2,3)4)13-14-11(5,6)12(7,8)15-13/h1H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONKRSAWXKBHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261638-97-5 |
Source
|
Record name | 2-(3,3-dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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